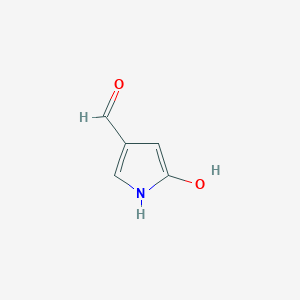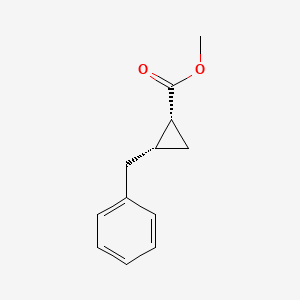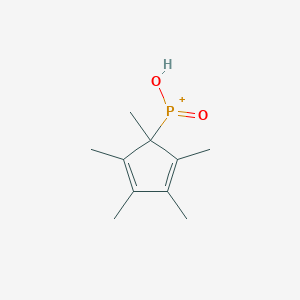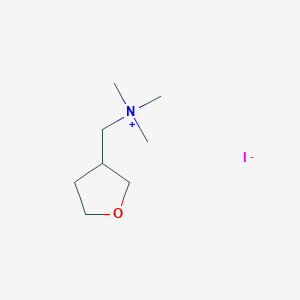
Magnesium chloride (4-ethenylphenyl)methanide (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium chloride (4-ethenylphenyl)methanide (1/1/1) is an organometallic compound that combines magnesium chloride with a 4-ethenylphenyl group and a methanide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium chloride (4-ethenylphenyl)methanide (1/1/1) typically involves the reaction of magnesium with 4-ethenylphenylmethane and a suitable halide source. One common method is the Grignard reaction, where magnesium metal reacts with 4-ethenylphenylmethane in the presence of an ether solvent to form the Grignard reagent. This reagent is then treated with a halide source, such as magnesium chloride, to yield the desired compound .
Industrial Production Methods
Industrial production of magnesium chloride (4-ethenylphenyl)methanide (1/1/1) follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium chloride (4-ethenylphenyl)methanide (1/1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.
Substitution: The 4-ethenylphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce simpler hydrocarbons. Substitution reactions can lead to a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Magnesium chloride (4-ethenylphenyl)methanide (1/1/1) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of magnesium chloride (4-ethenylphenyl)methanide (1/1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it useful in catalysis and organic synthesis . Additionally, its biological activities are thought to involve interactions with cellular enzymes and receptors, leading to modulation of cellular processes .
Comparación Con Compuestos Similares
Magnesium chloride (4-ethenylphenyl)methanide (1/1/1) can be compared with other similar compounds, such as:
Magnesium chloride (4-ethoxyphenyl)methanide (1/1/1): This compound has an ethoxy group instead of an ethenyl group, leading to different chemical properties and reactivity.
Magnesium chloride (4-chloro-2-methylphenyl)methanide (1/1/1):
Propiedades
Número CAS |
87532-75-0 |
|---|---|
Fórmula molecular |
C9H9ClMg |
Peso molecular |
176.92 g/mol |
InChI |
InChI=1S/C9H9.ClH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 |
Clave InChI |
YYSLSUVPHMAHCD-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=C(C=C1)C=C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
![N-[(2-Methyloxan-4-yl)methylidene]hydroxylamine](/img/structure/B14391798.png)

![N-(2-{[2-(Methoxyimino)ethyl]sulfanyl}-2-methylpropylidene)hydroxylamine](/img/structure/B14391800.png)



![4-[(1-Benzothiophen-7-yl)oxy]-3-chloroaniline](/img/structure/B14391819.png)
![1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene](/img/structure/B14391833.png)

![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
